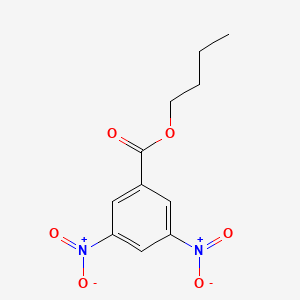

Butyl 3,5-dinitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

10478-02-1 |

|---|---|

Molecular Formula |

C11H12N2O6 |

Molecular Weight |

268.22 g/mol |

IUPAC Name |

butyl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C11H12N2O6/c1-2-3-4-19-11(14)8-5-9(12(15)16)7-10(6-8)13(17)18/h5-7H,2-4H2,1H3 |

InChI Key |

LDMPZJOBKLVTKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Butyl 3,5-dinitrobenzoate (CAS: 10478-02-1)

This guide provides a comprehensive technical overview of Butyl 3,5-dinitrobenzoate, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, characterization, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.

Introduction: Understanding the Core Moiety

This compound belongs to the class of nitroaromatic esters. The presence of two electron-withdrawing nitro groups on the benzene ring significantly influences its chemical properties, making it a valuable synthon in various chemical transformations. Its utility spans from a classical derivatizing agent for alcohols to a scaffold of interest in medicinal chemistry.[1][2] This guide will explore the fundamental aspects of this compound, providing a robust resource for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in experimental design.

| Property | Value | Reference |

| CAS Number | 10478-02-1 | [3] |

| Molecular Formula | C₁₁H₁₂N₂O₆ | [3] |

| Molecular Weight | 268.22 g/mol | [4] |

| Melting Point | 62.5 - 64 °C | [4] |

| Boiling Point | 389.8 °C at 760 mmHg | [3] |

| Density | 1.337 g/cm³ | [3] |

| Appearance | Expected to be a crystalline solid | |

| Solubility | Soluble in many organic solvents | |

| LogP | 3.50630 | [3] |

Synthesis and Purification

The primary route for the synthesis of this compound is the esterification of 3,5-dinitrobenzoic acid with n-butanol. Several methodologies can be employed, each with its own merits regarding efficiency, safety, and environmental impact.

Synthesis Workflow

The synthesis of this compound can be approached through two main pathways: a conventional two-step method involving an acid chloride intermediate, and a more direct, one-pot acid-catalyzed esterification, which can be enhanced by microwave irradiation.

Sources

1H NMR spectrum of Butyl 3,5-dinitrobenzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Butyl 3,5-dinitrobenzoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researchers and professionals in drug development, a thorough understanding of NMR data is critical for structure elucidation, purity assessment, and quality control. This guide offers a detailed examination of the ¹H NMR spectrum of this compound, a compound featuring a distinct combination of an aliphatic butyl chain and a highly substituted aromatic ring.

This document will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR spectrum of this molecule. We will explore the underlying principles of chemical shifts, coupling constants, and signal integration, and apply them to predict and analyze the spectrum of this compound. Furthermore, this guide will provide a robust experimental protocol for sample preparation and discuss common troubleshooting scenarios to ensure the acquisition of high-quality data.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[1] The following protocol outlines the necessary steps to prepare a sample of this compound for ¹H NMR analysis.

Step-by-Step Sample Preparation

-

Glassware and Tube Selection : Begin with a clean, dry, high-precision NMR tube. Any contaminants, including dust or residual solvents, can introduce artifacts into the spectrum. Avoid drying NMR tubes in an oven, as this can cause warping and negatively impact spectral resolution.[3][4]

-

Sample Weighing : Accurately weigh between 5-25 mg of this compound.[4] This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable number of scans for a small molecule.

-

Solvent Selection and Dissolution :

-

Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for many organic compounds, including esters. The choice of solvent is crucial as it can influence the chemical shifts of the analyte.[4][5][6]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent. Ensure the final sample height in the tube is adequate for the spectrometer, typically around 4-5 cm.[3][4]

-

-

Homogenization and Filtration : Ensure the sample is fully dissolved to form a homogenous solution.[3] Any suspended solid particles will degrade the magnetic field homogeneity, leading to broad peaks and poor resolution. To remove any particulates, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[4]

-

Internal Standard : While the residual proton signal of the deuterated solvent can be used as a reference, adding an internal standard like tetramethylsilane (TMS) at a concentration of 0.05-0.1% provides a more accurate chemical shift calibration at 0.00 ppm.[1][7]

-

Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Experimental Workflow Diagram

Caption: Figure 1: A flowchart illustrating the key steps for preparing a high-quality sample for ¹H NMR analysis.

Structural Analysis of this compound

To accurately predict and interpret the ¹H NMR spectrum, a clear understanding of the molecule's structure and the different chemical environments of its protons is essential.

Molecular Structure and Proton Environments

The structure of this compound consists of a butyl group attached to a benzoate moiety, which is substituted with two nitro groups at the 3 and 5 positions of the aromatic ring. The symmetry of the aromatic ring means that the protons at positions 2 and 6 are chemically equivalent.

Caption: Figure 2: A diagram showing the distinct proton environments in this compound.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique proton environments. The chemical shift of each signal is influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.[7][8]

Summary of Predicted ¹H NMR Data

| Signal Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | -CH₃ | ~0.9 - 1.0 | Triplet (t) | 3H | ~7.0 |

| b | -CH₂-CH₃ | ~1.4 - 1.5 | Sextet | 2H | ~7.0 |

| c | -O-CH₂-CH₂- | ~1.7 - 1.8 | Sextet | 2H | ~7.0 |

| d | -O-CH₂- | ~4.3 - 4.4 | Triplet (t) | 2H | ~7.0 |

| e | Aromatic H-4 | ~9.0 | Triplet (t) or narrow multiplet | 1H | ~2.0 (meta coupling) |

| f | Aromatic H-2, H-6 | ~9.1 | Doublet (d) or narrow multiplet | 2H | ~2.0 (meta coupling) |

Detailed Signal Analysis

-

Aromatic Protons (e, f) : The two nitro groups (-NO₂) are strong electron-withdrawing groups, which significantly deshield the aromatic protons, causing them to resonate at a very low field (high ppm values).[9] The proton at the C4 position (e ) is coupled to the two equivalent protons at C2 and C6 (f ), resulting in a triplet (or a narrow multiplet due to small coupling). The two equivalent protons at C2 and C6 are each coupled to the proton at C4, leading to a doublet (or narrow multiplet). The coupling between these protons is meta-coupling, which is typically small (J ≈ 2-3 Hz).

-

Butyl Chain Protons (a, b, c, d) :

-

The methylene group directly attached to the ester oxygen (-O-CH₂-, d ) is the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom, and it appears as a triplet due to coupling with the adjacent methylene group (c ).

-

The terminal methyl group (-CH₃, a ) is the most shielded and appears as a triplet due to coupling with the neighboring methylene group (b ).

-

The two internal methylene groups (b and c ) will appear as complex multiplets (sextets) as they are coupled to the protons on both adjacent carbons.

-

Troubleshooting Common NMR Spectral Issues

Even with careful preparation, various issues can arise during NMR data acquisition.[10] Understanding how to identify and resolve these problems is crucial for accurate spectral interpretation.

Common Problems and Solutions

-

Broad Peaks : This can be caused by poor shimming of the magnetic field, the presence of paramagnetic impurities, or low sample solubility.[11] Re-shimming the spectrometer, ensuring the sample is fully dissolved and filtered, and avoiding paramagnetic contaminants can resolve this issue.

-

Overlapping Signals : When peaks from different protons have very similar chemical shifts, they can overlap, making interpretation difficult.[11] Changing to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆) can alter the chemical shifts and may resolve the overlap.[6][11]

-

Presence of Water : A broad singlet, often around 1.5 ppm in CDCl₃, indicates the presence of water.[11][12] This can be confirmed by adding a drop of D₂O to the sample and re-acquiring the spectrum; the water peak will disappear due to proton exchange.[11]

-

Baseline Distortion : An uneven baseline can interfere with accurate integration of the peaks.[13] This can often be corrected during data processing using baseline correction algorithms.

Troubleshooting Workflow

Caption: Figure 3: A flowchart for diagnosing and addressing common issues in ¹H NMR spectra.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and illustrative example of how fundamental NMR principles can be applied to determine molecular structure. The distinct electronic environments of the aromatic and aliphatic protons give rise to a predictable pattern of signals. The highly deshielded aromatic protons and the characteristic splitting patterns of the butyl chain serve as a unique fingerprint for this molecule. By following a rigorous experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently use ¹H NMR to verify the structure and assess the purity of this compound and related compounds.

References

- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.

- University of Ottawa. NMR Sample Preparation.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?.

- MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.

- ETH Zurich. NMR Sample Preparation - NMR Spectroscopy.

- University of Cambridge, Department of Chemistry. Sample preparation.

- J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- The Ohio State University, Department of Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- University of Calgary. Spectroscopy Tutorial: Nitro Groups.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Wiley Online Library. Common problems and artifacts encountered in solution-state NMR experiments.

- PubMed. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones.

- ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester 4a and of its chlorosubstituted analogues 4e-4h.

- ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester....

- Canadian Journal of Chemistry. EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES.

- Scribd. NMR Analysis of Esters and Aromatic Compounds.

- ACS Publications. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments.

- OpenOChem Learn. Interpreting.

- Anasazi Instruments. How to Reduce 1H NMR – Quantitative Evaluation Errors.

- ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Chegg. (2022). 1H NMR analysis explanation of chemcial shifts and peaks. This is supposed to be 3,5-dinitrobenzoate. that's.

- University of Wisconsin-River Falls. ANALYSIS OF 1H NMR SPECTRA.

- Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites.

- University College London. Chemical shifts.

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 4. mun.ca [mun.ca]

- 5. tandfonline.com [tandfonline.com]

- 6. reddit.com [reddit.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Interpreting | OpenOChem Learn [learn.openochem.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. Troubleshooting [chem.rochester.edu]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. How to Reduce 1H NMR Evaluation Error | NMR Integration [aiinmr.com]

FT-IR Spectral Analysis of Butyl 3,5-dinitrobenzoate

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: Characterizing an Energetic Ester

Butyl 3,5-dinitrobenzoate is an organic compound featuring a butyl ester functional group attached to a benzene ring substituted with two nitro groups. The strategic placement of the strong electron-withdrawing nitro groups significantly influences the molecule's electronic structure and, consequently, its chemical and physical properties. Such compounds are of interest in various fields, including organic synthesis and materials science, where precise structural verification is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique that provides definitive structural information by probing the vibrational modes of a molecule's functional groups. Each functional group (e.g., C=O, NO₂, C-O, C-H) absorbs infrared radiation at a characteristic frequency, producing a unique spectral "fingerprint." This guide provides a detailed methodology and in-depth spectral interpretation for this compound, grounded in established spectroscopic principles and data from authoritative sources.

The Vibrational Landscape: Key Functional Groups

The FT-IR spectrum of this compound is dominated by the characteristic vibrations of its constituent parts: the aromatic ring, the two nitro groups, the ester linkage, and the butyl chain.

-

Nitro Groups (NO₂): Aromatic nitro groups produce two of the most intense and easily identifiable bands in the spectrum due to the large change in dipole moment during vibration. These correspond to asymmetric and symmetric stretching modes.[1][2]

-

Ester Group (R-COO-R'): This group is characterized by a very strong carbonyl (C=O) stretching absorption and a strong carbon-oxygen (C-O) stretching absorption.[3][4] The electronic environment, particularly the presence of the dinitro-substituted ring, modulates the precise frequency of these absorptions.

-

Aromatic Ring (C₆H₃): The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and several C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[5] Characteristic C-H out-of-plane ("oop") bending vibrations also appear in the fingerprint region and are indicative of the substitution pattern.[5]

-

Alkyl Chain (C₄H₉): The butyl group is identified by its sp³ C-H stretching vibrations, which occur just below 3000 cm⁻¹.[5]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred technique for analyzing solid powder samples like this compound.[6] It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[7] The underlying principle involves an infrared beam passing through a high-refractive-index crystal (the IRE), creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[8]

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection ATR accessory with a zinc selenide (ZnSe) or diamond crystal.[7]

-

Sample: High-purity this compound powder.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Workflow

-

System Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol to remove any residual contaminants. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[7][9] This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrumental response, which will be digitally subtracted from the sample spectrum to ensure data integrity. A typical background scan consists of 32-64 co-added scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of this compound powder (a few milligrams is sufficient) onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[7][9]

-

Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the powder.[9] This ensures intimate contact between the sample and the crystal, which is critical for generating a strong, high-quality spectrum. Do not overtighten, as this can damage the crystal.[7]

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same scan parameters (resolution, number of scans) as the background measurement.

-

Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

-

Post-Analysis Cleanup: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.[7]

Experimental Workflow Diagram

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Spectral Interpretation: Decoding the Molecular Vibrations

The FT-IR spectrum of this compound is analyzed by assigning the observed absorption bands to specific molecular vibrations. The following analysis is based on established group frequencies and data from close structural analogs, such as Ethyl 3,5-dinitrobenzoate and Methyl 3,5-dinitrobenzoate, available in the NIST Chemistry WebBook.[10][11]

Molecular Structure

Caption: Chemical structure of this compound.

Aromatic and Aliphatic C-H Stretching Region (3200 - 2800 cm⁻¹)

-

~3100 cm⁻¹ (Weak): This band is characteristic of the C-H stretching vibrations of the aromatic ring (sp² C-H).[5] Its intensity is typically low.

-

2960 - 2870 cm⁻¹ (Medium): A series of peaks in this region corresponds to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the butyl chain (sp³ C-H).[5][12]

Carbonyl (C=O) Stretching Region (1750 - 1700 cm⁻¹)

-

~1730 cm⁻¹ (Very Strong): This is one of the most prominent peaks in the spectrum and is unambiguously assigned to the C=O stretching vibration of the ester functional group.[13] The position at ~1730 cm⁻¹ is typical for aromatic esters where the ring is substituted with strong electron-withdrawing groups, which slightly increase the frequency compared to simple alkyl benzoates.

Nitro (NO₂) and Aromatic C=C Stretching Region (1650 - 1300 cm⁻¹)

This region is often complex due to the overlapping of several fundamental vibrations.

-

~1630 cm⁻¹ (Medium): This absorption is attributed to the C=C stretching vibrations within the aromatic ring.

-

~1545 cm⁻¹ (Very Strong): This intense, sharp band is the hallmark of the aromatic nitro group and is assigned to the asymmetric N-O stretching vibration.[1][2][3] Its high intensity is a key diagnostic feature for nitro compounds.

-

~1345 cm⁻¹ (Very Strong): The second defining peak of the nitro group, this very strong band corresponds to the symmetric N-O stretching vibration.[1][2][3] The presence of two very strong bands at ~1545 and ~1345 cm⁻¹ is conclusive evidence for the dinitro functionality.

Fingerprint Region (< 1300 cm⁻¹)

This region contains a wealth of structural information from complex bending and stretching vibrations.

-

~1280 cm⁻¹ (Strong): This band is assigned to the asymmetric C-O-C stretching vibration of the ester group.

-

~1170 cm⁻¹ (Strong): This absorption likely arises from the symmetric C-O-C stretch of the ester linkage.

-

~920 cm⁻¹ (Medium): This band can be attributed to the C-N stretching vibration.

-

~720 cm⁻¹ (Strong): A strong absorption in this area is characteristic of the out-of-plane C-H bending vibrations for a 1,3,5-trisubstituted benzene ring.

Data Summary: Characteristic Absorption Bands

The key FT-IR absorption bands for this compound are summarized below. Wavenumbers are approximate and derived from spectral data of close analogs and established correlation tables.[1][3][5][10][11]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3100 | Weak | C-H Stretch | Aromatic Ring |

| 2960 - 2870 | Medium | C-H Stretch (asymmetric & symmetric) | Alkyl (Butyl) Chain |

| ~1730 | Very Strong | C=O Stretch | Ester |

| ~1630 | Medium | C=C In-Ring Stretch | Aromatic Ring |

| ~1545 | Very Strong | N-O Asymmetric Stretch | Nitro Group |

| ~1345 | Very Strong | N-O Symmetric Stretch | Nitro Group |

| ~1280 | Strong | C-O-C Asymmetric Stretch | Ester |

| ~920 | Medium | C-N Stretch | Ar-NO₂ |

| ~720 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

Conclusion

The FT-IR spectrum of this compound provides a clear and definitive confirmation of its molecular structure. The analysis is anchored by the unambiguous identification of several key vibrational modes:

-

The very strong ester carbonyl (C=O) stretch at approximately 1730 cm⁻¹.

-

The pair of very strong absorptions at ~1545 cm⁻¹ and ~1345 cm⁻¹, which are the characteristic signatures of the asymmetric and symmetric stretching of the two aromatic nitro groups.

-

The presence of both aromatic (sp²) and aliphatic (sp³) C-H stretching bands above and below 3000 cm⁻¹, respectively.

This combination of distinct, high-intensity bands allows for rapid and reliable identification and quality assessment of the compound, making FT-IR spectroscopy an indispensable tool for researchers and professionals in drug development and chemical synthesis.

References

- Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).

- NIST Chemistry WebBook. (2025). Isopentyl 3,5-dinitrobenzoate. National Institute of Standards and Technology.

- Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. (2025). ResearchGate.

- Hasan, A. M. A., et al. (2019). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate.

- Orduna-Bustamante, F. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.

- Schuttlefield, J. D., & Grassian, V. H. (2009). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.

- The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. (n.d.). ResearchGate.

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Brown, G. R., et al. (1970). The Infrared and Raman Spectra and Vibrational Assignment of t-Butyl Bromide-h9 and -d9. Canadian Journal of Chemistry.

- Chemistry LibreTexts. (2023). ATR-FTIR.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook - SRD 69.

- ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid.

- Table of Characteristic IR Absorptions. (n.d.).

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

- NIST Chemistry WebBook. (n.d.). Ethyl 3,5-dinitrobenzoate. National Institute of Standards and Technology.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.

- PubChem. (n.d.). 2-Methylthis compound. National Center for Biotechnology Information.

- ResearchGate. (2025). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds.

- ResearchGate. (2025). (PDF) Vibrational spectra of t-butyl alcohol, t-butylamine and t-butyl alcohol + t-butylamine binary liquid mixtures.

- LookChem. (n.d.). This compound.

- Chemsrc. (2025). This compound.

- NIST Chemistry WebBook. (n.d.). Methyl 3,5-dinitrobenzoate. National Institute of Standards and Technology.

- WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles.

- PubChem. (n.d.). 3,5-Dinitrobenzoate. National Center for Biotechnology Information.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. Ethyl 3,5-dinitrobenzoate [webbook.nist.gov]

- 11. Methyl 3,5-dinitrobenzoate [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Butyl 3,5-dinitrobenzoate

This guide provides a comprehensive analysis of the mass spectrometric behavior of Butyl 3,5-dinitrobenzoate, a compound relevant in various chemical analyses, including the characterization of alcohols. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry and wish to understand the fragmentation patterns of this and structurally related molecules.

Introduction to this compound and Mass Spectrometry

This compound is an ester formed from the reaction of butanol and 3,5-dinitrobenzoyl chloride. It belongs to the class of nitroaromatic compounds, which are characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. The presence of the nitro groups, the ester functionality, and the butyl chain all influence its fragmentation in a mass spectrometer.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The process involves ionizing a sample and then separating the resulting ions based on their m/z. The resulting mass spectrum provides information about the molecular weight and structure of the analyte. The fragmentation pattern, which is the focus of this guide, is unique to a molecule's structure and the ionization technique employed.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam to ionize molecules in the gas phase. This method imparts significant energy to the analyte, leading to extensive fragmentation. For this compound, the resulting mass spectrum is a rich source of structural information.

Key Fragmentation Pathways under EI

The fragmentation of this compound under EI conditions is governed by the stability of the resulting fragments. The primary fragmentation processes include the McLafferty rearrangement, alpha-cleavage, and fragmentation of the dinitroaromatic ring.

McLafferty Rearrangement: This is a characteristic fragmentation of esters that possess a γ-hydrogen on the alkyl chain.[1][2][3] The process involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the α-β bond.[4] For this compound, this results in the elimination of a neutral butene molecule (C₄H₈) and the formation of a protonated 3,5-dinitrobenzoic acid radical cation.

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for esters.[5] In the case of this compound, this can lead to the loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) or the butyl radical (•CH₂CH₂CH₂CH₃), resulting in the formation of the 3,5-dinitrobenzoyl cation or a related fragment.

Nitro Group Fragmentation: The dinitroaromatic ring can also undergo fragmentation. This typically involves the loss of nitro groups as •NO₂ or •NO radicals.[6][7]

Visualizing EI Fragmentation

The following diagram illustrates the major fragmentation pathways for this compound under electron ionization.

Caption: Major EI fragmentation pathways of this compound.

Tabulated EI Fragmentation Data

| m/z | Proposed Fragment | Fragmentation Pathway |

| 254 | [C₁₁H₁₂N₂O₆]⁺• | Molecular Ion (M⁺•) |

| 212 | [C₇H₄N₂O₆]⁺• | McLafferty Rearrangement (Loss of C₄H₈) |

| 195 | [C₇H₃N₂O₅]⁺ | α-Cleavage (Loss of •OC₄H₉) |

| 165 | [C₇H₃N₁O₃]⁺ | Loss of NO₂ from m/z 212 |

| 149 | [C₇H₃N₁O₃]⁺ | Loss of NO₂ from m/z 195 |

| 121 | [C₆H₃N₁O₂]⁺ | Loss of CO from m/z 149 |

| 75 | [C₅H₃O]⁺ | Further fragmentation |

| 57 | [C₄H₉]⁺ | Cleavage at ester oxygen |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.

Key Fragmentation Pathways under ESI-MS/MS

For this compound, negative ion mode ESI is often more informative due to the electron-withdrawing nature of the nitro groups, which stabilizes the negative charge.[6][7][8]

Negative Ion Mode ([M-H]⁻): In the negative ion mode, the fragmentation of the deprotonated molecule is likely to proceed via:

-

Decarboxylation: The loss of CO₂ from the carboxylate group is a common fragmentation pathway for benzoic acid derivatives.[6][7]

-

Loss of Nitro Groups: Similar to EI, the loss of •NO or •NO₂ can occur.[6][7]

-

Loss of the Butyl Group: Cleavage of the ester bond can lead to the loss of the butyl group.

Positive Ion Mode ([M+H]⁺): In the positive ion mode, the protonated molecule is less stable and will likely fragment through:

-

Loss of Butene: A process analogous to the McLafferty rearrangement can occur, leading to the loss of a neutral butene molecule.

-

Loss of Butanol: Cleavage of the ester bond can result in the loss of a neutral butanol molecule.

Visualizing ESI-MS/MS Fragmentation (Negative Ion Mode)

The following diagram illustrates the major fragmentation pathways for the deprotonated this compound ion.

Caption: Major ESI-MS/MS fragmentation of deprotonated this compound.

Tabulated ESI-MS/MS Fragmentation Data (Negative Ion Mode)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 253 | 209 | CO₂ (44 Da) | Decarboxylation |

| 253 | 195 | C₄H₈ (58 Da) | Loss of butene |

| 209 | 163 | NO₂ (46 Da) | Loss of a nitro group |

| 163 | 117 | NO₂ (46 Da) | Loss of the second nitro group |

Experimental Protocols

To obtain high-quality mass spectra of this compound, proper experimental design is crucial. The following are generalized protocols for GC-MS and LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.[9]

Workflow Diagram:

Caption: A typical workflow for the GC-MS analysis of this compound.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL.

-

GC Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Program: Initial temperature of 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-300.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS is advantageous for analyzing less volatile compounds or for samples in complex matrices.[6][7]

Workflow Diagram:

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition. Filter the final solution through a 0.22 µm syringe filter.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: -3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Precursor Ion: m/z 253.

-

Collision Energy: Optimize for desired fragmentation (e.g., 10-30 eV).

-

Conclusion

The mass spectrometric fragmentation of this compound is predictable and provides significant structural information. Under EI, the McLafferty rearrangement and alpha-cleavage are the dominant fragmentation pathways. In ESI-MS/MS, particularly in the negative ion mode, decarboxylation and the loss of the butyl group are key fragmentation routes. By understanding these fragmentation patterns and employing appropriate analytical methodologies, researchers can confidently identify and characterize this compound in various applications.

References

- Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

- ResearchGate. (n.d.). Mechanism and products of McLafferty's rearrangement, typically occurring for esters in MS analysis.

- Chemistry Notes. (2020, September 18). McLafferty rearrangement: Definition, easy mechanism, example.

- Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement.

- LibreTexts Chemistry. (n.d.). McLafferty Rearrangement.

- ResearchGate. (2025, August 6). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

- Chemistry Steps. (n.d.). McLafferty Rearrangement.

- Creaser, C. S., & Koru, E. (2001). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 126(5), 579-583.

- PubChem. (n.d.). Methyl 3,5-dinitrobenzoate.

- ResearchGate. (2025, August 6). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).

- LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). 2-Methylthis compound.

- National Institutes of Health. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems.

- PMC - NIH. (2022, September 21). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives.

- Canadian Center of Science and Education. (2018, January 3). Analysis of Butyl Butyrate Mass Spectrum.

- PMC - PubMed Central. (2025, July 26). Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling.

- PubMed. (n.d.). Novel gas chromatography-mass spectrometry database for automatic identification and quantification of micropollutants.

- Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.

- ResearchGate. (n.d.). Gas chromatograms showing the distribution of compounds a, before and....

- MDPI. (n.d.). Tandem Mass Spectrometry in Untargeted Lipidomics: A Case Study of Peripheral Blood Mononuclear Cells.

- Semantic Scholar. (n.d.). Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon.

- NIST WebBook. (n.d.). Methyl 3,5-dinitrobenzoate.

- NIST WebBook. (n.d.). Ethyl 3,5-dinitrobenzoate.

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel gas chromatography-mass spectrometry database for automatic identification and quantification of micropollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Butyl 3,5-dinitrobenzoate in common organic solvents

An In-Depth Technical Guide to the Solubility of Butyl 3,5-Dinitrobenzoate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of this compound, a key intermediate in various chemical and pharmaceutical syntheses. For researchers, scientists, and drug development professionals, a thorough grasp of a compound's solubility is paramount for reaction optimization, purification, formulation, and analytical method development.[1][2] This document delineates the core theoretical principles governing solubility, presents a detailed, self-validating experimental protocol for its quantitative determination using the gold-standard shake-flask method, and outlines robust analytical quantification via High-Performance Liquid Chromatography (HPLC). While extensive quantitative data for this specific ester is not broadly published, this guide establishes a rigorous methodology for its determination and provides a predictive analysis based on the known properties of its parent molecule, 3,5-dinitrobenzoic acid, and the fundamental principles of physical organic chemistry.

Introduction: The Significance of this compound

This compound (CAS No. 10478-02-1) is an aromatic ester characterized by a non-polar butyl group and a highly polar aromatic ring substituted with two nitro groups.[3][4][5] Dinitrobenzoate esters are frequently used as derivatives for the identification and characterization of alcohols in qualitative organic analysis, owing to their tendency to form stable, crystalline solids with sharp melting points.[6][7][8] In a broader context, nitroaromatic compounds are precursors and intermediates in the synthesis of dyes, pharmaceuticals, and explosives.[9][10]

Understanding the solubility of this compound is critical. In synthesis, the choice of solvent affects reaction rates, equilibria, and product purity. For purification via crystallization, selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at ambient temperatures is essential. Furthermore, in drug development, solubility is a primary determinant of a compound's bioavailability and formulation feasibility.[1][2]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The process of dissolution involves overcoming the solute's crystal lattice energy and the solvent's cohesive forces to form new, energetically favorable solute-solvent interactions. This relationship is famously summarized by the adage "like dissolves like."[11][12][13]

Key Factors Influencing Solubility:

-

Polarity: Polarity describes the distribution of electrical charge in a molecule.[11][12] Polar solvents possess significant partial positive and negative charges (dipoles) and excel at dissolving polar and ionic solutes. Non-polar solvents lack significant dipoles and are effective at dissolving non-polar solutes.[14][15] this compound is an interesting case: the two nitro groups and the ester carbonyl group introduce strong polarity, while the benzene ring and the n-butyl chain contribute significant non-polar character.

-

Intermolecular Forces: The primary forces at play include:

-

London Dispersion Forces: Present in all molecules, they are the dominant force in non-polar substances.[11][15] The butyl chain and benzene ring of the target molecule will interact via these forces.

-

Dipole-Dipole Interactions: Occur between polar molecules.[11] The nitro and ester groups will engage in these interactions with polar solvents.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction where a hydrogen atom bonded to a highly electronegative atom (like N or O) is attracted to another electronegative atom.[11][14] While this compound cannot donate a hydrogen bond, the oxygen atoms of its nitro and ester groups can act as hydrogen bond acceptors.

-

Based on its structure, this compound is expected to exhibit moderate solubility in a range of solvents, with optimal solubility likely in solvents that can accommodate both its polar and non-polar regions, such as polar aprotic solvents or medium-chain alcohols.

Physicochemical Properties of Solute and Solvents

A predictive assessment of solubility requires an understanding of the key properties of both the solute and the solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10478-02-1 | [3][4][5] |

| Molecular Formula | C₁₁H₁₂N₂O₆ | [3][4] |

| Molecular Weight | 268.22 g/mol | [3][4][16] |

| Melting Point | ~62.5 °C | [4][5][16] |

| LogP (Octanol/Water) | 3.506 | [3][4] |

| Appearance | Yellowish or colorless crystals | [6] |

The LogP value of 3.5 indicates a preference for a non-polar (octanol-like) environment over a polar one (water), suggesting low aqueous solubility but good solubility in many organic solvents.

Table 2: Properties of Common Organic Solvents

| Solvent | Polarity Index (Snyder) | Dielectric Constant (ε) | Type | Hydrogen Bonding |

| n-Hexane | 0.1 | 1.9 | Non-polar | None |

| Toluene | 2.4 | 2.4 | Non-polar Aromatic | None |

| Dichloromethane | 3.1 | 9.1 | Polar Aprotic | Acceptor |

| Ethyl Acetate | 4.4 | 6.0 | Polar Aprotic | Acceptor |

| Acetone | 5.1 | 21 | Polar Aprotic | Acceptor |

| Ethanol | 4.3 | 25 | Polar Protic | Donor & Acceptor |

| Acetonitrile | 5.8 | 37 | Polar Aprotic | Acceptor |

| Methanol | 5.1 | 33 | Polar Protic | Donor & Acceptor |

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[17][18] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials (in duplicate or triplicate for each solvent). The excess is critical to ensure saturation but should not be so large as to significantly alter the solvent volume.[17]

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[2] Preliminary experiments can be run to confirm that solubility does not increase after 24 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to sediment. For fine suspensions, centrifugation may be required.[1][2]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass syringe.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles. The first few drops should be discarded to saturate the filter membrane.

-

Dilution: Accurately dilute the filtered saturated solution with the analytical mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, as described below.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a highly specific and sensitive method for quantifying nitroaromatic compounds.[9][19] EPA Method 8330B provides a robust starting point for the analysis of such compounds.[20]

Protocol for HPLC-UV Analysis

-

Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, Acetonitrile:Water (60:40 v/v).[19]

-

Detection: The two nitro groups on the benzene ring provide a strong chromophore. Set the UV detector to a wavelength of maximum absorbance, likely around 254 nm.[19]

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.999 for a reliable assay.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.

-

Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution (the solubility), accounting for all dilution factors.

Results: Expected Solubility Profile

While specific experimental data is pending the execution of the protocol above, a qualitative and semi-quantitative solubility profile can be predicted. The results should be compiled in a clear, tabular format.

Table 3: Experimentally Determined Solubility of this compound at 25 °C (Example Template)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | Populate with experimental data | Populate with experimental data |

| Toluene | Populate with experimental data | Populate with experimental data |

| Dichloromethane | Populate with experimental data | Populate with experimental data |

| Ethyl Acetate | Populate with experimental data | Populate with experimental data |

| Acetone | Populate with experimental data | Populate with experimental data |

| Ethanol | Populate with experimental data | Populate with experimental data |

| Acetonitrile | Populate with experimental data | Populate with experimental data |

| Methanol | Populate with experimental data | Populate with experimental data |

Discussion and Interpretation

The experimental results should be analyzed in the context of the theoretical principles outlined in Section 2.

Caption: Principle of "Like Dissolves Like" Applied to an Amphiphilic Molecule.

-

Non-Polar Solvents (Hexane, Toluene): Solubility is expected to be low. While the butyl chain and benzene ring will interact favorably via dispersion forces, these solvents cannot effectively solvate the highly polar nitro and ester groups.

-

Polar Aprotic Solvents (Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile): These solvents are anticipated to be excellent solvents. They possess strong dipoles to interact with the solute's polar functionalities and are sufficiently non-polar to accommodate the hydrocarbon portions. Acetone and ethyl acetate, in particular, are often effective for compounds with mixed characteristics.

-

Polar Protic Solvents (Methanol, Ethanol): These solvents will also be effective. They can act as hydrogen bond acceptors for the solute's nitro and ester oxygens. However, their strong self-association through hydrogen bonding might slightly hinder their ability to solvate the non-polar butyl chain compared to aprotic solvents of similar polarity.

A study on the parent compound, 3,5-dinitrobenzoic acid, found its solubility order to be: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[21] We can hypothesize that the esterification with butanol will decrease solubility in highly polar protic solvents like methanol and significantly increase solubility in less polar solvents like toluene and dichloromethane, due to the addition of the non-polar C₄H₉ group.

Conclusion

This guide has established a comprehensive, scientifically-grounded approach for determining and interpreting the solubility of this compound. By combining the gold-standard shake-flask method for sample preparation with a robust HPLC-UV analytical procedure, researchers can generate reliable and reproducible thermodynamic solubility data. The predictive framework, based on the principle of "like dissolves like" and an analysis of the molecule's dual polar and non-polar nature, provides a strong basis for solvent selection in synthesis, purification, and formulation. The methodologies and principles detailed herein are fundamental tools for any scientist working with this, or structurally similar, compounds.

References

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Study.com. (n.d.). Solubility and Polarity.

- Homework.Study.com. (n.d.). How does polarity affect solubility?

- Labclinics. (2020). Solubility factors when choosing a solvent.

- Chemsrc. (n.d.). This compound | CAS#:10478-02-1.

- LookChem. (n.d.). This compound.

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility.

- YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?

- NIH National Library of Medicine. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.

- LookChem. (n.d.). Cas 10478-02-1,this compound.

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 10478-02-1).

- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.

- YouTube. (2024). How To Determine Solubility Of Organic Compounds?

- Mol-Instincts. (n.d.). This compound - 10478-02-1.

- University of Toronto Scarborough. (2023). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.

- U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).

- ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Defense Technical Information Center. (n.d.). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters.

- ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents.

- PubMed Central. (n.d.). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents.

- Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.

- Hans Shodh Sudha. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.

- Environmental Sample Bank, Ehime University. (n.d.). III Analytical Methods.

- ProQuest. (n.d.). An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. This compound | CAS#:10478-02-1 | Chemsrc [chemsrc.com]

- 4. lookchem.com [lookchem.com]

- 5. lookchem.com [lookchem.com]

- 6. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. hansshodhsudha.com [hansshodhsudha.com]

- 8. An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates - ProQuest [proquest.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. homework.study.com [homework.study.com]

- 13. reddit.com [reddit.com]

- 14. Solubility factors when choosing a solvent [labclinics.com]

- 15. youtube.com [youtube.com]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 20. epa.gov [epa.gov]

- 21. researchgate.net [researchgate.net]

Crystal structure of n-Butyl 3,5-dinitrobenzoate.

An In-depth Technical Guide to the Crystal Structure of n-Butyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of n-Butyl 3,5-dinitrobenzoate, an organic compound of interest for its biological activities and applications in chemical analysis. The guide details the experimental procedures for synthesis and crystallization, presents a thorough examination of the crystallographic data, and discusses the key structural features of the molecule, including its conformation and intermolecular interactions. This document is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Introduction

The derivatives of 3,5-dinitrobenzoic acid are a class of compounds that have garnered significant attention in various scientific fields. They are recognized for their potential biological activities, including promising anti-creatinine effects and their use as radiation sensitizers in cancer therapy[1][2]. Furthermore, some synthetic dinitrobenzoate compounds have proven useful in DNA and oligosaccharide synthesis[1][2]. The esterification of 3,5-dinitrobenzoic acid with alcohols is a classic method for the identification and characterization of unknown alcohols, as the resulting esters are often highly crystalline with sharp, well-defined melting points[3][4].

A thorough understanding of the three-dimensional structure of these compounds at the atomic level is crucial for elucidating structure-activity relationships and for the rational design of new molecules with tailored properties. X-ray crystallography is the most powerful technique for determining the precise arrangement of atoms in a crystal, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.

This guide focuses on the crystal structure of n-butyl 3,5-dinitrobenzoate (C₁₁H₁₂N₂O₆). We will delve into the experimental methodology for obtaining single crystals suitable for X-ray diffraction analysis and present a detailed interpretation of the resulting structural data. The insights gained from this analysis contribute to the broader understanding of the solid-state behavior of dinitrobenzoate esters and can inform future research in drug development and materials science.

Experimental Methodology

The determination of the crystal structure of n-butyl 3,5-dinitrobenzoate involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction data collection and analysis. The protocols described herein are designed to be self-validating, ensuring the reproducibility and accuracy of the results.

Synthesis and Crystallization

The synthesis of n-butyl 3,5-dinitrobenzoate is typically achieved through the esterification of 3,5-dinitrobenzoic acid with n-butanol. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Step-by-Step Protocol:

-

Preparation of 3,5-Dinitrobenzoyl Chloride: 3,5-Dinitrobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) for approximately 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 3,5-dinitrobenzoyl chloride.

-

Esterification: The freshly prepared 3,5-dinitrobenzoyl chloride is dissolved in a suitable solvent, and n-butanol is added to the solution. The reaction mixture is then refluxed for several hours to ensure complete esterification[2].

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is washed with water to remove any unreacted starting materials and byproducts. The organic layer is then separated, dried, and the solvent is evaporated to yield the crude n-butyl 3,5-dinitrobenzoate.

-

Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a methanol solution of the purified product at room temperature[1]. Colorless, prismatic crystals are typically formed over a period of several days[1][2].

Causality Behind Experimental Choices: The conversion of 3,5-dinitrobenzoic acid to its acyl chloride derivative significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-butanol. This enhances the reaction rate and overall yield of the esterification. The choice of methanol as the crystallization solvent is based on the solubility profile of the compound, allowing for the slow and ordered growth of high-quality single crystals.

X-ray Data Collection and Structure Refinement

The crystallographic data for n-butyl 3,5-dinitrobenzoate was collected using a single-crystal X-ray diffractometer.

Experimental Workflow Diagram:

Caption: Experimental workflow for the crystal structure determination of n-butyl 3,5-dinitrobenzoate.

The crystal data was collected at a temperature of 273(2) K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Results and Discussion

The single-crystal X-ray diffraction analysis of n-butyl 3,5-dinitrobenzoate provides a detailed insight into its molecular geometry and crystal packing.

Crystallographic Data

The key crystallographic parameters for n-butyl 3,5-dinitrobenzoate are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₂O₆ |

| Formula Weight | 268.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.681 (3) |

| b (Å) | 5.8632 (17) |

| c (Å) | 22.164 (6) |

| β (°) | 90.826 (5) |

| Volume (ų) | 1257.9 (6) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.416 |

| Temperature (K) | 273 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from Li et al. (2005)[1].

Molecular Structure and Conformation

The molecule of n-butyl 3,5-dinitrobenzoate consists of a central benzene ring substituted with two nitro groups at the 3 and 5 positions and a butyl ester group at the 1 position.

Molecular Structure Diagram:

Caption: Molecular structure of n-butyl 3,5-dinitrobenzoate.

A significant feature of the molecular structure is its near planarity, with the exception of the n-butyl chain. The non-hydrogen atoms of the dinitrobenzoate moiety lie approximately in a single plane, with a root-mean-square deviation of 0.0792 Å[1]. The alkyl chain, however, is not in an extended conformation and lies out of this plane. This is evidenced by the torsion angles of 64.4 (3)° for O1—C8—C9—C10 and 176.2 (3)° for C8—C9—C10—C11[1].

The bond lengths and angles within the molecule are within the expected ranges for this type of compound[1]. The two nitro groups are slightly twisted out of the plane of the benzene ring.

Intermolecular Interactions and Crystal Packing

The crystal packing of n-butyl 3,5-dinitrobenzoate is characterized by the absence of strong intermolecular interactions, such as classical hydrogen bonds or significant π-π stacking. The molecules are arranged in a way that there are no unusual intermolecular contacts[1]. This is in contrast to some other dinitrobenzoate derivatives where C-H···O interactions play a role in stabilizing the crystal lattice[2]. The lack of strong directional interactions suggests that the crystal packing is primarily governed by van der Waals forces.

Conclusion

The crystal structure of n-butyl 3,5-dinitrobenzoate has been successfully determined by single-crystal X-ray diffraction. The molecule adopts a largely planar conformation for the dinitrobenzoate fragment, with a non-extended butyl chain. The crystal packing is relatively simple, dominated by non-specific van der Waals interactions. This detailed structural information provides a solid foundation for understanding the physicochemical properties of this compound and can be utilized in the design of new materials and therapeutic agents based on the 3,5-dinitrobenzoate scaffold. The data presented in this guide is crucial for computational modeling studies and for establishing a clearer structure-property relationship for this class of compounds.

References

- Li, F. F., Feng-Ping, X., Jin, L. F., & Wu, Y. F. (2005). n-Butyl 3,5-dinitrobenzoate. IUCr Journals.

- Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2009). Isobutyl 3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o878.

- Wikipedia. (2023). Cambridge Structural Database.

- LookChem. (n.d.). This compound.

- Wikipedia. (2023). 3,5-Dinitrobenzoic acid.

- ResearchGate. (2017). Single crystal X-ray structure obtained from the 3,5-dinitrobenzoate of....

- CCDC. (n.d.). The Largest Curated Crystal Structure Database.

Sources

An In-Depth Technical Guide to the Physical and Chemical Hazards of Butyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 3,5-dinitrobenzoate is a nitroaromatic ester that serves as an intermediate in various organic syntheses, including potential applications in drug development and the creation of dyes.[1][2] Its chemical structure, characterized by a benzene ring substituted with two nitro groups and a butyl ester, suggests a high degree of reactivity and potential energetic properties. This guide provides a comprehensive overview of the known and anticipated physical and chemical hazards associated with this compound, offering insights into its safe handling, synthesis, and disposal. While specific experimental hazard data for this compound is limited in publicly accessible literature, this document extrapolates from the well-understood behavior of related nitroaromatic compounds and outlines the necessary experimental protocols for a thorough risk assessment.

Chemical Identity and Physical Properties

A foundational aspect of hazard assessment is a clear understanding of the substance's chemical and physical characteristics.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 10478-02-1 | [3] |

| Molecular Formula | C₁₁H₁₂N₂O₆ | [3] |

| Molecular Weight | 268.23 g/mol | [3] |

| Melting Point | 62.5°C | [3] |

| Boiling Point | 389.8°C at 760 mmHg | [3] |

| Density | 1.337 g/cm³ | [3] |

| Flash Point | 169.8°C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3,5-dinitrobenzoic acid with butanol. A common laboratory-scale procedure involves the conversion of 3,5-dinitrobenzoic acid to its more reactive acid chloride, 3,5-dinitrobenzoyl chloride, followed by reaction with butanol.

Experimental Protocol: Synthesis from 3,5-Dinitrobenzoyl Chloride

This protocol describes a conventional method for the synthesis of dinitrobenzoate esters.

Materials:

-

3,5-dinitrobenzoyl chloride

-

n-butanol

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dinitrobenzoyl chloride in an excess of anhydrous n-butanol.

-

Optionally, a stoichiometric amount of pyridine can be added to the reaction mixture.

-

Gently heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it over a mixture of crushed ice and water.

-

Extract the aqueous mixture with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Chemical Hazards

The primary chemical hazards associated with this compound stem from its nitroaromatic nature, which imparts both reactivity and energetic properties.

Thermal Stability and Decomposition

Differential Scanning Calorimetry is a key technique for evaluating the thermal stability of a substance by measuring the heat flow into or out of a sample as it is heated.

Methodology:

-

Accurately weigh 1-5 mg of this compound into a high-pressure DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and a reference pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

The resulting thermogram will show an endotherm corresponding to the melting point, followed by an exotherm indicating decomposition. The onset temperature of the exotherm is a critical indicator of the substance's thermal stability.

Impact and Friction Sensitivity

Energetic materials can be sensitive to mechanical stimuli such as impact and friction, which can lead to rapid decomposition or detonation. The dinitro functionality in this compound warrants an assessment of its sensitivity to such stimuli.

Impact sensitivity is typically determined using a drop-weight apparatus.

Methodology:

-

A small, precisely measured amount of the sample is placed on an anvil.

-

A standard weight is dropped from a known height onto the sample.

-

The outcome (e.g., no reaction, discoloration, audible report, flash) is recorded.

-

The test is repeated at various drop heights to determine the height at which there is a 50% probability of initiation (H₅₀ value).

Friction sensitivity is assessed using a friction apparatus, such as the BAM friction tester.[4]

Methodology:

-

A small amount of the sample is placed on a porcelain plate.[4]

-

A porcelain peg is placed on the sample, and a known weight is applied.[4]

-

The plate is moved relative to the stationary peg, subjecting the sample to friction.[4]

-

The test is repeated with increasing weights until a reaction (e.g., crackling, smoke, flame) is observed.

Incompatibilities

Nitroaromatic compounds can react violently with certain substances. It is crucial to avoid contact with:

-

Strong oxidizing agents: May lead to an uncontrolled exothermic reaction.

-

Strong bases and reducing agents: Can initiate decomposition or other hazardous reactions.[5]

-

Metals and their salts: Some nitro compounds can form shock-sensitive salts with heavy metals.[6]

Physical Hazards

Beyond its chemical reactivity, this compound may present physical hazards that require appropriate control measures.

Dust Explosion

Fine powders of organic compounds can form explosive mixtures with air. If this compound is handled as a fine powder, care should be taken to avoid generating dust clouds in the presence of ignition sources.

Electrostatic Discharge

Energetic materials can be sensitive to electrostatic discharge. Proper grounding and bonding procedures should be in place when handling significant quantities of the material, especially in dry environments.

Toxicological Hazards

Detailed toxicological studies on this compound are not widely available. However, based on the toxicology of related nitroaromatic compounds, the following hazards should be anticipated.

Acute Toxicity

-

Ingestion: Likely to be harmful if swallowed. Safety data sheets for similar compounds, such as methyl 3,5-dinitrobenzoate, indicate acute oral toxicity.[7]

-

Skin Contact: May cause skin irritation. Prolonged or repeated contact should be avoided.[5]

-

Eye Contact: Expected to cause serious eye irritation.[5]

-

Inhalation: Inhalation of dusts may cause respiratory tract irritation.[5]

Chronic Toxicity

Many nitroaromatic compounds are known to have chronic health effects, including potential carcinogenicity and mutagenicity.[8] Long-term exposure should be minimized.

Safe Handling and Disposal

Given the potential hazards, stringent safety protocols must be followed when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash hazard.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A laboratory coat should be worn. For larger scale operations, a chemical-resistant apron may be necessary.

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is required when handling powders or performing reactions.

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible.

Storage

-

Store in a cool, dry, well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.[5][9]

-

Ensure containers are tightly sealed and clearly labeled.

Spill Management

-

Evacuate: Immediately clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

-

Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by washing with soap and water.

Disposal

-

Waste Segregation: this compound waste should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams.

-

Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Never dispose of this compound down the drain.[10][11]

Logical Workflows and Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Hazard Assessment Logic

Caption: Logical flow for the hazard assessment of this compound.

Conclusion